An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9)
An In-depth Technical Guide to 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone (CAS 54001-07-9)
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone, a thiazole derivative with significant potential in medicinal chemistry and drug discovery. The document delves into its synthesis, physicochemical characteristics, and explores its potential biological activities based on the well-established importance of the thiazole scaffold.
Introduction: The Significance of the Thiazole Moiety
The thiazole ring, a five-membered heterocycle containing sulfur and nitrogen, is a cornerstone in medicinal chemistry.[1] Its unique structural and electronic properties allow it to serve as a versatile scaffold in the design of novel therapeutic agents.[2] Thiazole derivatives have demonstrated a broad spectrum of pharmacological activities, including antimicrobial, anti-inflammatory, anticonvulsant, and antitumor effects.[1] This inherent bioactivity makes compounds like 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone compelling subjects for further investigation in drug development programs.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key identifiers and properties of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone are summarized below.
| Property | Value | Source |
| CAS Number | 54001-07-9 | [3] |
| Molecular Formula | C12H10ClNOS | [3][4] |
| Molecular Weight | 251.73 g/mol | [3][4] |
| IUPAC Name | 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone | [3] |
| Appearance | Light tan solid | [5] |
| Melting Point | 112 - 114 °C | [5] |
| Solubility | Insoluble in water (<0.5 µg/mL at pH 7.4) | [3] |
| SMILES | CC1=C(SC(=N1)C2=CC=C(C=C2)Cl)C(=O)C | [3] |
| InChIKey | XMWJEFHMMZUNES-UHFFFAOYSA-N | [3] |
Synthesis and Mechanism
The primary route for synthesizing 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone is the Hantzsch thiazole synthesis.[4] This robust and high-yielding reaction involves the condensation of an α-haloketone with a thioamide.[6][7]
Hantzsch Thiazole Synthesis
The synthesis of the target compound proceeds by reacting 4-chlorobenzothioamide with 3-chloro-2,4-pentanedione.[4] The reaction mechanism involves an initial S-alkylation of the thioamide by the α-haloketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic thiazole ring.[6]
Caption: Hantzsch synthesis workflow for the target compound.
Detailed Experimental Protocol
The following is a generalized procedure based on the Hantzsch method for the synthesis of 1-[2-(4-chlorophenyl)-4-methyl-1,3-thiazol-5-yl]ethanone:[4]
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A solution of 4-chlorobenzothioamide in absolute ethanol is heated.
-
To this hot solution, 3-chloro-2,4-pentanedione is added.
-
The reaction mixture is refluxed for approximately 8 hours.
-
The progress of the reaction is monitored by Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled to room temperature.
-
The cooled solution is then poured into cold water and neutralized with a sodium acetate solution to precipitate the product.
-
The precipitate is collected by filtration, dried, and recrystallized from ethanol to yield the pure product.
Potential Biological Activities and Therapeutic Applications
While specific biological studies on 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone are not extensively documented in publicly available literature, the thiazole core is a well-established pharmacophore. The presence of the 4-chlorophenyl group further suggests potential for various biological interactions. Thiazole derivatives are known to exhibit a wide range of pharmacological effects, making this compound a promising candidate for further investigation.[8]
Antimicrobial and Antifungal Activity
Thiazole derivatives are a significant class of antimicrobial agents, with research demonstrating their efficacy against a range of bacteria and fungi.[9] The mechanism of action often involves the inhibition of essential enzymes or disruption of microbial cellular processes.[8] The structural motifs present in the target compound warrant its evaluation as a potential antimicrobial agent.
Anti-inflammatory Properties
Several thiazole-containing compounds have been developed as anti-inflammatory drugs.[1] Their mechanism often involves the inhibition of key enzymes in the inflammatory cascade, such as cyclooxygenase (COX) and lipoxygenase (LOX). Further investigation into the anti-inflammatory potential of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone could be a fruitful area of research.
Anticancer Potential
The thiazole ring is a key component of several clinically used anticancer drugs, such as Dasatinib.[10] Thiazole derivatives can exert their anticancer effects through various mechanisms, including kinase inhibition and disruption of microtubule dynamics. The cytotoxic potential of 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone against various cancer cell lines should be systematically evaluated.[11]
Caption: Potential biological activities of the target compound.
Future Research Directions
Given the rich pharmacology of the thiazole scaffold, 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone represents a valuable starting point for further drug discovery efforts. Future research should focus on:
-
Comprehensive Biological Screening: A systematic evaluation of its antimicrobial, anti-inflammatory, and anticancer activities is warranted.
-
Mechanism of Action Studies: Elucidating the specific molecular targets and pathways through which this compound exerts any observed biological effects.
-
Analogue Synthesis and SAR Studies: The synthesis of a library of related compounds with modifications to the ethanone and chlorophenyl moieties could lead to the identification of derivatives with enhanced potency and selectivity.
-
In Vivo Efficacy and Toxicity Profiling: Promising candidates from in vitro studies should be advanced to preclinical animal models to assess their efficacy and safety.
Safety and Handling
For research and development purposes, it is crucial to handle 1-[2-(4-Chlorophenyl)-1,3-thiazol-5-yl]-1-ethanone with appropriate safety precautions. It is a solid material and should be handled in a well-ventilated area.[5] Personal protective equipment, including safety goggles, gloves, and a lab coat, should be worn.[5] The compound is stable under normal temperatures and pressures.[5] For detailed safety information, refer to the Material Safety Data Sheet (MSDS).
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